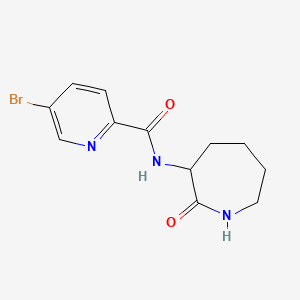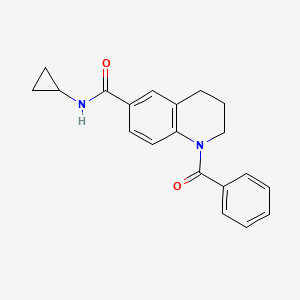
2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzothiazolones, which have been shown to have a range of biological activities. DMXB-A has been found to have potent effects on the cholinergic system, which makes it a promising candidate for the treatment of various neurological disorders.
作用机制
2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Activation of the α7 nAChR has been shown to have a range of effects on neuronal function, including modulation of synaptic transmission, regulation of gene expression, and promotion of neuronal survival. 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one has been found to enhance the activity of the α7 nAChR, which may underlie its therapeutic effects.
Biochemical and Physiological Effects
2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one has been shown to have a range of biochemical and physiological effects. It has been found to enhance cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting that it may have potential as a cognitive enhancer. 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one has been found to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
实验室实验的优点和局限性
One advantage of 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one is that it has been extensively studied in animal models, which has allowed researchers to gain a better understanding of its potential therapeutic applications. Additionally, 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one has been found to have a good safety profile in animal studies, suggesting that it may be safe for use in humans. However, one limitation of 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one is that it is not currently approved for human use, which could limit its potential clinical applications.
未来方向
There are several potential future directions for research on 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one. One area of interest is the development of more potent and selective α7 nAChR agonists, which could have even greater therapeutic potential. Additionally, researchers could investigate the use of 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one in combination with other drugs for the treatment of neurological and inflammatory diseases. Finally, researchers could investigate the potential use of 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one in other areas of medicine, such as cancer treatment, where it may have anti-inflammatory and neuroprotective effects.
合成方法
2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one can be synthesized using a variety of methods. One common method involves the reaction of 4-methylpiperidine with 2-chloro-5,6-dihydro-4H-1,3-benzothiazol-7-one in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using standard techniques such as column chromatography.
科学研究应用
2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one has been extensively studied for its potential therapeutic applications. It has been found to have potent effects on the cholinergic system, which makes it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9-5-7-15(8-6-9)13-14-10-3-2-4-11(16)12(10)17-13/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWVMQUKDPUBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(S2)C(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperidin-1-yl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)

![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)


![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)
![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)

![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)


![2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)
![2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560176.png)
